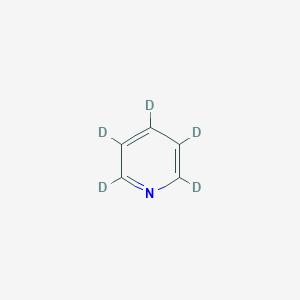

Pyridine-d5

描述

属性

IUPAC Name |

2,3,4,5,6-pentadeuteriopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJWROOIHBZHMG-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=NC(=C1[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50993690 | |

| Record name | (~2~H_5_)Pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50993690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a disagreeable odor; [NTP] | |

| Record name | Pyridine-d5 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13664 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

15.0 [mmHg] | |

| Record name | Pyridine-d5 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13664 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7291-22-7 | |

| Record name | Pyridine-d5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7291-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H5)Pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007291227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~2~H_5_)Pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50993690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2H5)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Properties of Pyridine-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-d5 (C₅D₅N), also known as pentadeuteropyridine or perdeuteriopyridine, is the isotopically substituted form of pyridine (B92270) where all five hydrogen atoms have been replaced with deuterium (B1214612). This deuteration confers specific properties that make it an invaluable tool in a range of scientific disciplines, most notably in Nuclear Magnetic Resonance (NMR) spectroscopy where it serves as a high-purity solvent.[1] Furthermore, the principles underlying its utility are central to the field of drug development, where the strategic incorporation of deuterium can significantly enhance the pharmacokinetic profiles of therapeutic agents through the kinetic isotope effect.[2]

This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound, detailed experimental protocols for its characterization, and a discussion of its applications in modern research.

Core Properties of this compound

The substitution of protium (B1232500) with deuterium results in a slight increase in molecular weight and density compared to its non-deuterated counterpart, while other physical properties remain largely similar.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is crucial for its proper handling, storage, and application in experimental setups.

| Property | Value | Reference(s) |

| Molecular Formula | C₅D₅N | [3][4] |

| Molecular Weight | 84.13 g/mol | [1][5] |

| CAS Number | 7291-22-7 | [1][5] |

| Appearance | Colorless liquid | [5][6] |

| Odor | Disagreeable, fish-like | [5][7] |

| Density | 1.05 g/mL at 25 °C | [1][6] |

| Melting Point | -41 °C | [1][8] |

| Boiling Point | 114.4 °C | [1][6] |

| Flash Point | 17 °C (62.6 °F) | [1][9] |

| Refractive Index (n20/D) | 1.506 | [1][6] |

| Isotopic Purity | ≥99.5 atom % D | [1][9] |

| Solubility | Soluble in water, alcohol, ether, acetone, and benzene. | [6][10] |

| pH | 8.5 (0.2 g/L) | [1][11] |

Spectroscopic Properties

The spectroscopic signature of this compound is fundamental to its primary application as an NMR solvent. The key spectral data are outlined below.

| Spectroscopic Data | Values | Reference(s) |

| ¹H NMR | Residual peaks at δ 8.74, 7.58, and 7.22 ppm. | [12][13] |

| ¹³C NMR | Peaks at δ 150.35, 135.91, and 123.87 ppm. | [12][13] |

| Mass Spectrum (EI) | Molecular Ion (M+) at m/z 84. | [5][14] |

| Infrared (IR) Spectrum | The infrared and Raman spectra have been extensively recorded over the range of 300–4000 cm⁻¹, showing characteristic shifts from non-deuterated pyridine due to the C-D bonds. | [1][6][9] |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and application of this compound. The following protocols provide a framework for common analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire a ¹H NMR spectrum of a compound of interest using this compound as the solvent.

Methodology:

-

Sample Preparation:

-

Accurately weigh 1-5 mg of the analyte into a clean, dry vial. The precise amount depends on the compound's molecular weight and the spectrometer's sensitivity.[5]

-

Add approximately 0.6-0.7 mL of this compound to the vial.[5]

-

Gently swirl or vortex the vial to ensure the analyte is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Cap the NMR tube securely and invert it several times to ensure the solution is homogeneous.[5]

-

-

Instrument Parameters (Example: 400 MHz Spectrometer):

-

Spectrometer: Varian Unity INOVA 400MHz or equivalent.[15]

-

Temperature: 363 K (or as required by the experiment).[15]

-

Pulse Sequence: Standard Varian pulse sequences (e.g., s2pul).[15]

-

Referencing: Reference the spectrum to the residual solvent peak of this compound (e.g., the low-field signal at 8.74 ppm).[15]

-

Data Processing: Apply appropriate weighting functions (e.g., sine bell or Gaussian) and zero-fill in all dimensions before Fourier Transformation to enhance resolution.[15]

-

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound to confirm its molecular weight and isotopic purity.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane). A concentration of approximately 1 µg/mL is typically sufficient.

-

-

Instrumentation and Conditions (Example: GC-MS with Electron Ionization):

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for volatile compounds like this compound.[16]

-

GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D. x 0.25 µm film thickness).[16]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[16]

-

Oven Program: Initial temperature of 70°C (hold for 2 min), then ramp at 10°C/min to 200°C.[16]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[16]

-

Source Temperature: 230°C.[16]

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

-

-

Data Analysis:

-

The resulting mass spectrum should show a prominent molecular ion peak at m/z 84, corresponding to [C₅D₅N]⁺•.

-

Analyze the isotopic distribution to confirm the high level of deuteration.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To record the infrared spectrum of this compound to identify its characteristic vibrational modes.

Methodology:

-

Sample Preparation:

-

For liquid samples, a small drop of this compound can be placed between two KBr or NaCl plates to form a thin film.

-

Alternatively, a gas-phase spectrum can be obtained by injecting a small amount into an evacuated gas cell.

-

-

Instrumentation and Conditions:

-

Spectrometer: A high-resolution FTIR spectrometer (e.g., Perkin-Elmer Spectrum GX).

-

Technique: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ or better.

-

Procedure: Record a background spectrum of the empty cell or clean plates. Then, record the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum. The sample should be handled under a nitrogen atmosphere to minimize exposure to atmospheric moisture.

-

Key Applications and Workflows

Synthesis of this compound

This compound is typically synthesized via a palladium-catalyzed hydrogen/deuterium exchange reaction between pyridine and heavy water (D₂O).[8][9] This process involves passing pyridine vapor and heavy water over a heated catalyst.

Caption: Workflow for the synthesis of this compound.

Application in NMR Spectroscopy

This compound's primary role is as a deuterated solvent for NMR spectroscopy. Its function is to dissolve the analyte without producing large solvent signals in the ¹H NMR spectrum that would otherwise obscure signals from the compound of interest.

Caption: Experimental workflow for NMR analysis using this compound.

Role in Drug Development: The Kinetic Isotope Effect

In drug development, replacing hydrogen with deuterium at a metabolically active site on a drug molecule can slow down its rate of metabolism. This phenomenon, known as the Kinetic Isotope Effect (KIE), arises because the carbon-deuterium (C-D) bond has a lower zero-point energy and is stronger than a carbon-hydrogen (C-H) bond.[3] Consequently, more energy is required to break the C-D bond, which can slow down metabolic reactions catalyzed by enzymes like Cytochrome P450.[6][10] While this compound itself is a solvent, the principle of its creation is applied to drug candidates containing pyridine rings.

Caption: Deuteration slows metabolism via the Kinetic Isotope Effect.

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed, inhaled, or absorbed through the skin.[9] It can cause irritation to the skin, eyes, and respiratory tract.[9][12]

-

Handling: Work in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Ground and bond containers when transferring material to prevent static discharge.[16]

-

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition.[9] Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a cornerstone deuterated solvent with well-characterized physical, chemical, and spectroscopic properties. Its utility extends from providing a clear analytical window in NMR spectroscopy to illustrating the powerful concept of the kinetic isotope effect, a strategy increasingly employed in modern drug design to enhance the metabolic stability and therapeutic efficacy of new chemical entities. A thorough understanding of its properties, handling requirements, and applications is essential for researchers and scientists leveraging this versatile chemical tool.

References

- 1. armar-europa.de [armar-europa.de]

- 2. benchchem.com [benchchem.com]

- 3. organomation.com [organomation.com]

- 4. benchchem.com [benchchem.com]

- 5. Portico [access.portico.org]

- 6. [PDF] The FTIR Spectra of Pyridine and Pyridine-d , ’ | Semantic Scholar [semanticscholar.org]

- 7. animal.ivfstore.com [animal.ivfstore.com]

- 8. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chem.washington.edu [chem.washington.edu]

- 11. This compound(7291-22-7) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. mjfas.utm.my [mjfas.utm.my]

- 16. benchchem.com [benchchem.com]

A Technical Guide to the Physical and Chemical Properties of Pyridine-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-d5 (C₅D₅N), also known as pentadeuteropyridine, is the deuterated isotopologue of pyridine (B92270).[1] In this compound, all five hydrogen atoms on the aromatic ring are replaced with deuterium (B1214612) atoms.[2] This isotopic substitution makes it an invaluable tool in various scientific disciplines, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy where it serves as a high-purity solvent.[3] Its properties are also of significant interest in mechanistic studies, drug metabolism, and the synthesis of labeled compounds.[4] This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound, along with relevant experimental methodologies.

Core Physical and Chemical Properties

This compound is a colorless liquid with a characteristic, disagreeable odor.[5] It is a stable, yet hygroscopic, heterocyclic aromatic compound.[6] Its fundamental properties are largely similar to that of its non-deuterated counterpart, with slight variations due to the increased mass of deuterium.

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2,3,4,5,6-pentadeuteriopyridine | [1] |

| Molecular Formula | C₅D₅N | [7] |

| Molecular Weight | 84.13 g/mol | [1][8][9] |

| Density | 1.05 g/mL at 25 °C | [3][4] |

| Boiling Point | 114.4 - 116 °C | [4][6] |

| Melting Point | -41 °C to -42 °C | [10][11] |

| Flash Point | 17 - 20 °C (62.6 - 68 °F) | [4][12] |

| Refractive Index (n20/D) | 1.506 - 1.5077 | [4][8] |

| Vapor Pressure | 26.7 hPa at 25 °C | [4] |

| pH | 8.5 (0.2 g/L solution) |

| Solubility | Soluble in water, alcohol, ether, acetone, and benzene. |[5][10] |

Isotopic Purity and Stability

The utility of this compound, especially in NMR spectroscopy, is critically dependent on its isotopic purity. Commercial grades are typically available with high levels of deuterium enrichment.

Table 2: Commercial Purity Specifications

| Specification | Typical Value | Source(s) |

|---|---|---|

| Isotopic Purity (Atom % D) | ≥99.5% to ≥99.94% | [3][9] |

| Chemical Purity (CP/GC) | ≥99.0% to ≥99.5% | [6][9] |

| Water Content | ≤0.02% to ≤0.1% |[12][13] |

For optimal stability, this compound should be stored at room temperature in a tightly sealed container, protected from light and moisture, and preferably under an inert atmosphere due to its hygroscopic nature.[6][9][14]

Spectroscopic Profile

The spectroscopic characteristics of this compound are fundamental to its application and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound is predominantly used as an NMR solvent, particularly for analytes that require a basic or aromatic solvent system.[3] Its key advantage is the near-complete absence of proton signals, which allows for the unambiguous observation of analyte signals.[15] The very low intensity residual proton signals can be used as a reference.

Table 3: Typical Residual NMR Chemical Shifts

| Nucleus | Position | Chemical Shift (ppm) | Source(s) |

|---|---|---|---|

| ¹H | H-2/6 (α) | ~8.74 | [15] |

| H-4 (γ) | ~7.58 | [15] | |

| H-3/5 (β) | ~7.22 | [15] | |

| ¹³C | C-1 (α) | ~149.5 | [8] |

| C-2 (β) | ~123.5 | [8] |

| | C-3 (γ) | ~135.5 |[8] |

The logical relationship between the molecular structure of this compound and its key characteristics is outlined below.

Caption: Core properties and applications of this compound.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful tool for confirming the structure of this compound. The complete Infrared and Raman spectra have been recorded and assigned, with the observed frequency shifts compared to non-deuterated pyridine providing definitive evidence of deuteration.[5][16][17] These techniques are crucial for quality control and for studying intermolecular interactions, such as hydrogen bonding with surface silanol (B1196071) groups.[18]

Experimental Protocols

Synthesis of this compound

A common and effective method for preparing this compound is through a palladium-catalyzed hydrogen/deuterium (H/D) exchange reaction.[3][17]

Methodology:

-

Catalyst Preparation: A suitable palladium catalyst (e.g., palladium on alumina) is activated.

-

Reaction Setup: The catalyst is placed in a reaction vessel that can be heated.

-

H/D Exchange: Pyridine vapor is passed over the heated catalyst in the presence of a deuterium source, typically heavy water (D₂O) vapor.[17]

-

Recirculation: The gas-phase mixture is often recirculated over the catalyst to maximize the degree of deuteration.

-

Condensation and Collection: The deuterated pyridine vapor is cooled and condensed to a liquid.

-

Purification: The collected liquid is purified, typically by distillation, to remove any residual water and non-deuterated or partially deuterated pyridine.

Caption: Workflow for the synthesis of this compound.

Quality Control and Characterization Workflow

Confirming the identity, chemical purity, and isotopic enrichment of this compound is essential. A multi-technique approach is standard.

Methodology:

-

Gas Chromatography (GC): The chemical purity is determined by GC, which separates volatile impurities. A purity of >99% is typical.[6]

-

NMR Spectroscopy: ¹H NMR is used to determine the isotopic purity by integrating the residual proton signals against a known standard. ¹³C NMR confirms the carbon backbone.

-

Mass Spectrometry (MS): MS confirms the molecular weight, showing a mass shift of +5 compared to non-deuterated pyridine.

-

Karl Fischer Titration: This method is used to precisely quantify the water content.[12][13]

-

FTIR Spectroscopy: FTIR is used to confirm the identity of the compound by comparing its vibrational spectrum to a reference spectrum, verifying the presence of C-D bonds.

Caption: Standard workflow for this compound characterization.

Applications in Research and Development

Beyond its primary role as an NMR solvent, this compound is utilized in several advanced applications:

-

Mechanistic Studies: The kinetic isotope effect associated with the C-D bond can be exploited to probe reaction mechanisms.

-

Drug Metabolism and Pharmacokinetics (DMPK): Deuterated compounds are widely used as internal standards in quantitative analysis by mass spectrometry due to their co-eluting properties and distinct mass.

-

Material Science: It serves as a probe molecule to investigate the structure and pore shapes of materials using solid-state ²H NMR.[19][20]

-

Synthesis: It is used as a deuterated building block or a non-interfering basic solvent in the synthesis of complex labeled molecules.[5][21]

Safety and Handling

This compound shares the same hazards as pyridine. It is a highly flammable liquid and vapor.[6] It is harmful if swallowed, inhaled, or absorbed through the skin, and can cause irritation to the skin and eyes.[1]

-

GHS Hazard Codes: H225, H302, H312, H315, H319, H332.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

References

- 1. This compound | C5H5N | CID 558519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound-25G | Norell [shop.nmrtubes.com]

- 3. animal.ivfstore.com [animal.ivfstore.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | 7291-22-7 [chemicalbook.com]

- 6. This compound | 7291-22-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. science-and-fun.de [science-and-fun.de]

- 9. Pyridine-dâ â100%â (D, 99.94%) - Cambridge Isotope Laboratories, DLM-39-5 [isotope.com]

- 10. This compound CAS#: 7291-22-7 [m.chemicalbook.com]

- 11. Pyridine D5 | Eurisotop [eurisotop.com]

- 12. This compound, for NMR, with 0.03% TMS, 100.0 atom% D 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. This compound, for NMR, 99 atom % D 5 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.nl]

- 14. Pyridine-Dâ (D, 99.5%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 15. benchchem.com [benchchem.com]

- 16. pubs.aip.org [pubs.aip.org]

- 17. pubs.aip.org [pubs.aip.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. osti.gov [osti.gov]

- 20. This compound as a 2H NMR probe for investigation of macrostructure and pore shapes in a layered Sn(iv) phosphonate–phosphate material - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 21. Page loading... [guidechem.com]

An In-depth Technical Guide to Pyridine-d₅ for Researchers

This technical guide provides essential information on pyridine-d₅ (pentadeuteropyridine), a critical deuterated solvent and reagent for professionals in research, chemical sciences, and drug development. Below, you will find its core physicochemical properties, detailed experimental protocols for its synthesis and application in Nuclear Magnetic Resonance (NMR) spectroscopy, and a logical workflow diagram for its use in NMR analysis.

Core Properties of Pyridine-d₅

Pyridine-d₅ is the isotopologue of pyridine (B92270) where all five hydrogen atoms on the aromatic ring are substituted with deuterium (B1214612), a heavy isotope of hydrogen. This substitution makes it an invaluable solvent for ¹H NMR spectroscopy, as it does not produce a large solvent signal that would otherwise obscure the signals from the analyte.

Quantitative Data Summary

The fundamental properties of pyridine-d₅ are summarized in the table below for quick reference.

| Property | Value | Citations |

| Chemical Formula | C₅D₅N | [1][2][3] |

| Molecular Weight | 84.13 g/mol | [1][2][4] |

| CAS Number | 7291-22-7 | [1][2][3] |

| Density | 1.05 g/mL at 25 °C | |

| Boiling Point | 114.4 °C | |

| Melting Point | -41 °C | |

| Isotopic Purity | Typically ≥99.5 atom % D |

Experimental Protocols

Detailed methodologies for the synthesis of pyridine-d₅ and its primary application in NMR spectroscopy are outlined below. These protocols are intended to serve as a comprehensive guide for laboratory implementation.

Synthesis of Pyridine-d₅ via Hydrogen Isotope Exchange

Modern synthetic strategies for producing deuterated pyridines often involve direct hydrogen-deuterium (H/D) exchange on the pyridine ring, which is more efficient than de novo ring synthesis with deuterated precursors. Iridium-catalyzed H/D exchange is a prominent method.

Objective: To achieve high levels of deuterium incorporation into the pyridine ring using an iridium catalyst and a deuterium source.

Materials:

-

Pyridine

-

Heavy water (D₂O) or Deuterium gas (D₂) as the deuterium source

-

Iridium(I) or Iridium(III) precatalyst (e.g., [Ir(cod)Cl]₂ activated with a ligand)

-

Anhydrous solvent (e.g., THF, 1,4-dioxane)

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line and glassware

Methodology:

-

Catalyst Preparation: In a Schlenk flask under an inert atmosphere, the iridium precatalyst and appropriate ligand are dissolved in the anhydrous solvent. The mixture is stirred to form the active catalyst complex.

-

Reaction Setup: To the activated catalyst solution, add pyridine. The flask is then charged with the deuterium source. If using D₂O, it is added directly to the reaction mixture. If using D₂ gas, the flask is evacuated and backfilled with D₂ to the desired pressure.[4]

-

Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 80-120 °C) and stirred vigorously for a set duration (e.g., 4-24 hours). Reaction progress can be monitored by taking aliquots and analyzing them via ¹H NMR or mass spectrometry to determine the degree of deuterium incorporation.[4]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified, typically by distillation, to separate the pyridine-d₅ from the catalyst residues and any remaining starting material.

-

Characterization: The final product's isotopic purity is confirmed using ¹H NMR spectroscopy (by observing the disappearance of proton signals) and mass spectrometry (to confirm the mass shift).

Protocol for NMR Sample Preparation and Analysis

Pyridine-d₅ is widely used as a solvent for NMR analysis of compounds that are soluble in pyridine, particularly when analyzing aromatic or heterocyclic compounds where solvent-analyte interactions can provide structural information.

Objective: To prepare a high-quality NMR sample of an analyte using pyridine-d₅ and acquire a high-resolution NMR spectrum.

Materials:

-

Analyte (solid or liquid)

-

Pyridine-d₅ (≥99.5 atom % D)

-

5 mm NMR tube (clean and dry)

-

Pipettes or syringes

-

Vortex mixer (optional)

-

Filter (e.g., a Pasteur pipette with a cotton or glass wool plug)

Methodology:

-

Analyte Preparation (Solid):

-

Analyte Preparation (Liquid):

-

Dispense approximately 0.6 mL of pyridine-d₅ into a clean, dry 5 mm NMR tube.[5]

-

Using a micropipette, add a few microliters of the liquid analyte to the NMR tube.

-

-

Sample Filtration and Transfer:

-

It is crucial for the solution to be free of any particulate matter. Filter the prepared solution through a Pasteur pipette packed with a small plug of cotton or glass wool directly into the NMR tube.[7][8]

-

Ensure the final liquid height in the NMR tube is at least 4.5 cm to be within the detection region of the NMR coil.[8]

-

-

Homogenization and Labeling:

-

Cap the NMR tube securely and gently invert it several times to ensure the solution is homogeneous.[5]

-

Clearly label the NMR tube with the sample identification.

-

-

NMR Data Acquisition:

-

Insert the prepared sample into the NMR spectrometer.

-

Locking: Lock the spectrometer onto the deuterium signal of the pyridine-d₅ solvent. This step is essential for stabilizing the magnetic field.[5]

-

Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, which is critical for achieving sharp spectral lines and high resolution.[5]

-

Acquisition: Set the appropriate acquisition parameters for the desired experiment (e.g., ¹H, ¹³C, COSY) and start the data acquisition.

-

Visualizations

The following diagrams illustrate key workflows relevant to the use of pyridine-d₅.

Caption: Workflow for NMR analysis using pyridine-d₅ solvent.

Caption: Simplified pathway for pyridine-d₅ synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Electrochemical C-H deuteration of pyridine derivatives with D2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Iridium-catalysed C-6 hydrogen isotope exchange of pyridines – ARCHIE-WeSt [archie-west.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. sites.uclouvain.be [sites.uclouvain.be]

- 7. sites.bu.edu [sites.bu.edu]

- 8. How to make an NMR sample [chem.ch.huji.ac.il]

Isotopic Purity of Commercial Pyridine-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of commercially available pyridine-d5. Ensuring high isotopic purity is critical for applications in NMR spectroscopy, mass spectrometry, and as a building block in the synthesis of deuterated pharmaceutical compounds. This document outlines the typical purity levels, common analytical methods for determination, and detailed experimental protocols.

Data Presentation: Isotopic Purity of Commercial this compound

The isotopic purity of this compound from various commercial suppliers is consistently high, with most vendors guaranteeing a minimum of 99.5 atom % D. This level of enrichment is crucial for minimizing interference from residual protic species in sensitive analytical applications. Below is a summary of specifications from prominent suppliers.

| Supplier | Product Name | Isotopic Purity (atom % D) | Chemical Purity | Key Impurities | Analytical Technique(s) |

| Sigma-Aldrich (Merck) | This compound | ≥99.5%[1] | ≥99% (CP)[1] | ≤0.05% water[1] | NMR[1] |

| Cambridge Isotope Laboratories, Inc. | Pyridine-d₅ “100%” | 99.94%[2] | 99.5%[2][3] | Not specified | NMR[2] |

| Cambridge Isotope Laboratories, Inc. | Pyridine-D₅ (D, 99.5%) | 99.5%[3][4] | 99.5%[3] | Not specified | NMR[3] |

| Thermo Scientific Chemicals | This compound, 99.5%(Isotopic) | ≥99.5%[5] | Not specified | ≤ 500ppm Water[5] | ¹H NMR[5] |

| Eurisotop | Pyridine (B92270) D5 "100%" | 99.94%[6] | Not specified | <0.05% Water[6] | Not specified |

| Scharlab | This compound min. 99.95% | 99.95%[6] | Not specified | Not specified | NMR spectroscopy grade[6] |

| CDH Fine Chemical | This compound for NMR Spectroscopy | Min. 99.5 atom%D[7] | Not specified | Not specified | NMR[7] |

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound primarily relies on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide quantitative data on the degree of deuterium (B1214612) incorporation and can identify and quantify residual protic isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for assessing isotopic purity. Both ¹H (proton) and ²H (deuterium) NMR can be employed.

¹H NMR Spectroscopy Protocol:

-

Objective: To quantify the residual proton signals in the deuterated solvent.

-

Sample Preparation: A precise amount of the this compound sample is dissolved in a suitable non-deuterated solvent, or more commonly, analyzed neat. An internal standard with a known concentration and a distinct, well-resolved signal can be added for quantification.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the ¹H NMR spectrum.

-

Data Acquisition: A sufficient number of scans are acquired to achieve a high signal-to-noise ratio, allowing for the detection and integration of very small residual proton signals.

-

Data Analysis:

-

The ¹H NMR spectrum is processed (Fourier transformation, phasing, and baseline correction).

-

The chemical shifts of any residual proton signals corresponding to pyridine are identified.

-

The integrals of these residual proton signals are carefully measured.

-

The isotopic purity is calculated by comparing the integral of the residual proton signals to the integral of the known internal standard or by assuming the sum of all pyridine species (deuterated and non-deuterated) is 100%. The atom % D is then calculated based on the relative integrals of the residual protons.[6]

-

²H NMR Spectroscopy Protocol:

-

Objective: To directly observe the deuterium signal and confirm the positions of deuteration.

-

Sample Preparation: The this compound sample is typically analyzed neat or as a concentrated solution.[6]

-

Instrumentation: An NMR spectrometer equipped with a deuterium probe is required.

-

Data Acquisition: A standard ²H NMR spectrum is acquired.

-

Data Analysis: The presence of a deuterium signal at the expected chemical shifts for the pyridine ring confirms deuteration. While less common for routine purity assessment, it can be used to verify the positions of deuterium incorporation.

Mass Spectrometry (MS)

Mass spectrometry is another highly sensitive technique for determining the isotopic distribution of a compound. High-resolution mass spectrometry (HRMS) is particularly useful.[6][8]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

-

Objective: To separate this compound from any volatile impurities and determine its isotopic distribution.[6]

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).[6]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

-

GC Separation: The sample is injected into the GC, where it is volatilized and separated on a capillary column. A temperature program is used to ensure good separation of pyridine from any impurities.[6]

-

MS Detection: The eluting compounds are ionized (typically by electron ionization, EI) and their mass-to-charge ratios are measured by the mass spectrometer.

-

Data Analysis:

-

The mass spectrum corresponding to the this compound peak is extracted.

-

The relative abundances of the molecular ions for the different isotopologues (d0 to d5) are determined.

-

The isotopic purity is calculated by correcting for the natural abundance of ¹³C and determining the percentage of the fully deuterated species (C₅D₅N).[9]

-

High-Resolution Mass Spectrometry (HRMS) Protocol:

-

Objective: To accurately determine the masses of the different isotopologues and calculate the isotopic purity.[8]

-

Sample Preparation: A dilute solution of the this compound sample is prepared.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR) is used, often with direct infusion of the sample via electrospray ionization (ESI).[6][8]

-

Data Acquisition: The mass spectrum is acquired in full scan mode with high resolving power to separate the isotopic peaks.[6]

-

Data Analysis:

-

The isotopic cluster of the molecular ion is analyzed.

-

The intensities of the ions corresponding to the fully deuterated species and any partially deuterated or non-deuterated species are integrated.[6]

-

The isotopic purity is calculated from the relative intensities of these ions.

-

Mandatory Visualizations

Experimental Workflow for Isotopic Purity Determination

The following diagram illustrates a typical workflow for the determination of isotopic purity of commercial this compound, from sample reception to final analysis and reporting.

Caption: A flowchart illustrating the key stages in the analytical workflow for determining the isotopic purity of this compound.

References

- 1. animal.ivfstore.com [animal.ivfstore.com]

- 2. Pyridine-dâ â100%â (D, 99.94%) - Cambridge Isotope Laboratories, DLM-39-5 [isotope.com]

- 3. Pyridine-Dâ (D, 99.5%) +0.03% v/v TMS | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. Pyridine-dâ (D, 99.5%) - Cambridge Isotope Laboratories, DLM-13-25 [isotope.com]

- 5. This compound, 99.5%(Isotopic), Thermo Scientific Chemicals 10 Ea. | Request for Quote [thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. CAS-7291-22-7, this compound for NMR Spectroscopy Manufacturers, Suppliers & Exporters in India | D93078 [cdhfinechemical.com]

- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Purification of Pyridine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Pyridine-d5 (C₅D₅N), a deuterated isotopologue of pyridine (B92270). This valuable compound serves as an essential tool in various scientific disciplines, including as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy, as an internal standard in mass spectrometry-based quantitative analysis, and as a building block in the synthesis of deuterated molecules for mechanistic studies and drug discovery.[1][2][3]

The strategic incorporation of deuterium (B1214612) in place of hydrogen can significantly alter the physicochemical properties of a molecule, most notably through the Kinetic Isotope Effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of reactions that involve the cleavage of this bond.[1][4] In drug development, this principle is leveraged to improve the metabolic stability of drug candidates, potentially leading to enhanced pharmacokinetic profiles, reduced dosing frequencies, and minimized formation of toxic metabolites.[1][4][5]

Synthesis of this compound

The most common and direct method for the synthesis of this compound is through hydrogen-deuterium (H/D) exchange, where the hydrogen atoms on the pyridine ring are replaced with deuterium atoms from a deuterium source.[6][7] Key methods include high-temperature exchange in neutral deuterium oxide (D₂O) and metal-catalyzed exchange.

High-Temperature H/D Exchange in Neutral D₂O

A straightforward approach to deuteration involves heating pyridine in the presence of a large excess of deuterium oxide at elevated temperatures in a sealed vessel.[6][7] This method takes advantage of the increased kinetic energy to facilitate the H/D exchange. The protons at the α-positions (2 and 6) of the pyridine ring are the most acidic and are exchanged more readily, followed by the protons at the γ- (4) and β- (3 and 5) positions at higher temperatures and longer reaction times.[6][7]

Experimental Protocol: High-Temperature H/D Exchange

-

Preparation: In a thick-walled glass tube or a stainless-steel Parr pressure vessel, combine pyridine (0.20 g) and deuterium oxide (5 mL).

-

Degassing: The mixture is degassed through three freeze-pump-thaw cycles to remove dissolved air.

-

Sealing and Heating: The vessel is sealed under vacuum and placed inside a larger Parr pressure vessel containing water to equalize pressure. The apparatus is then heated to the desired temperature (e.g., 200-300°C) for a specified duration (e.g., 24-48 hours).[6][7]

-

Extraction: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The deuterated pyridine is extracted from the aqueous phase with an organic solvent such as diethyl ether or dichloromethane.[7]

-

Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). The solvent is then removed by rotary evaporation to yield the crude this compound.[7]

Metal-Catalyzed H/D Exchange

Metal catalysts, such as palladium on carbon (Pd/C), can facilitate the H/D exchange reaction under milder conditions compared to the high-temperature method.[8][9] The catalyst activates the C-H bonds, making them more susceptible to exchange with deuterium from D₂O.

Experimental Protocol: Palladium-Catalyzed H/D Exchange

-

Setup: To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add pyridine, deuterium oxide (D₂O), and a catalytic amount of 10% palladium on carbon (Pd/C).

-

Reaction: The reaction mixture is stirred at a specified temperature (often ranging from room temperature to 100°C) for the required duration. The progress of the reaction can be monitored by NMR spectroscopy.

-

Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite.

-

Extraction and Concentration: The deuterated pyridine is extracted from the aqueous phase using a suitable organic solvent. The organic layer is dried and concentrated under reduced pressure to yield the crude product.

Data Presentation: Synthesis of Deuterated Pyridines

The following table summarizes generalized quantitative data for H/D exchange reactions based on available literature. Specific yields and isotopic purities can vary depending on the precise experimental conditions.

| Method | Catalyst/Conditions | Temperature (°C) | Time (h) | Isotopic Purity (atom % D) | Yield (%) | Reference(s) |

| High-Temperature H/D Exchange | Neutral D₂O | 200 | 24 | ~28% at C2, C6 | ~98 | [10] |

| High-Temperature H/D Exchange | Neutral D₂O | 260 | 48 | ~85% at C2, C6; ~9% at C3, C5; ~28% at C4 | ~73 | [10] |

| Metal-Catalyzed H/D Exchange | Pd/C | RT - 100 | 24-48 | >99 | Variable | [8] |

Purification of this compound

Purification of the crude this compound is crucial to remove any unreacted starting material, partially deuterated species, and other impurities. The primary method for purification is fractional distillation.[7]

Experimental Protocol: Fractional Distillation

-

Apparatus Setup: The crude deuterated pyridine is placed in a round-bottom flask equipped with a stir bar and a fractional distillation column (e.g., a Vigreux column). A distillation head with a thermometer and a condenser is attached, leading to a receiving flask.

-

Heating: The flask is gently heated using a heating mantle or an oil bath. To ensure efficient separation, the distillation rate should be slow and steady.[11]

-

Fraction Collection: Due to the small difference in boiling points between pyridine (115.2°C) and this compound (114.4°C), a highly efficient distillation column is necessary.[7][12] Fractions are collected at narrow temperature ranges. The temperature should remain constant as a pure fraction distills.[11]

-

Analysis: The purity of the collected fractions should be assessed by analytical techniques such as GC-MS and NMR spectroscopy.[2]

Quality Control and Characterization

The isotopic enrichment and chemical purity of the final this compound product must be rigorously determined.

¹H NMR Spectroscopy: This technique is used to determine the degree of deuteration by observing the reduction or disappearance of proton signals at the corresponding positions on the pyridine ring.[2]

²H NMR Spectroscopy: This method directly detects the deuterium atoms, confirming their presence and providing information about their chemical environment.[13]

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the isotopic distribution of the product by analyzing the mass-to-charge ratio of the molecular ions. This allows for the quantification of fully deuterated, partially deuterated, and non-deuterated species.[2]

Gas Chromatography (GC): GC is used to assess the chemical purity of the sample by separating volatile impurities from the this compound.[2]

| Analytical Technique | Purpose | Key Observations |

| ¹H NMR | Determine degree of deuteration | Reduction/absence of signals at δ 7.22, 7.58, and 8.74 ppm.[12] |

| ²H NMR | Confirm deuterium incorporation | Presence of signals corresponding to deuterium at different positions. |

| Mass Spectrometry | Quantify isotopic enrichment and purity | Isotopic cluster analysis to determine the percentage of C₅D₅N.[2] |

| GC-MS | Assess chemical purity | Separation and identification of volatile organic impurities.[2] |

Mandatory Visualizations

Synthesis and Purification Workflow

Caption: General Workflow for this compound Synthesis and Purification.

Role of Deuteration in Drug Development

Caption: The Role of Deuteration in Improving Drug Properties.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. armar-europa.de [armar-europa.de]

- 4. benchchem.com [benchchem.com]

- 5. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Andrews University - Virtual tour [andrews.edu]

- 9. hwb.gov.in [hwb.gov.in]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Purification [chem.rochester.edu]

- 12. eurisotop.com [eurisotop.com]

- 13. Deuterium nuclear magnetic resonance spectroscopy of deuterated pyridine-iron(III) porphyrin complexes. Locations and relaxation times of bound deuterated pyridine resonances - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyridine-d5: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical and safety properties of specialized reagents is paramount. This guide provides an in-depth overview of Pyridine-d5, a deuterated analog of pyridine (B92270) commonly used in nuclear magnetic resonance (NMR) spectroscopy and as a tracer in metabolic studies.

This document details the essential technical data, safety protocols, and handling procedures for this compound, ensuring its safe and effective use in a laboratory setting.

Chemical and Physical Properties

This compound, also known as pentadeuteropyridine, is a form of pyridine where all five hydrogen atoms on the aromatic ring have been replaced with deuterium (B1214612) isotopes. This isotopic substitution makes it an ideal solvent for NMR analysis of organic compounds, as it does not produce interfering signals in the proton NMR spectrum.

| Property | Value |

| CAS Number | 7291-22-7[1][2][3][4] |

| Molecular Formula | C₅D₅N[3][4] |

| Molecular Weight | 84.13 g/mol [3][4] |

| EC Number | 230-720-2[1][4] |

| Appearance | Colorless to light yellow liquid[1] |

| Purity | ≥99.0% (atom % D)[1] |

| Flash Point | 68°F[1] |

Safety and Hazard Information

This compound is a highly flammable liquid and vapor and is harmful if swallowed, in contact with skin, or inhaled.[1][2] It can cause severe skin, eye, and respiratory tract irritation, with the potential for burns.[1] The central nervous system, kidneys, liver, and bone marrow are target organs for potential damage.[1]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquid | 2 | H225: Highly flammable liquid and vapor[2][5] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed[5] |

| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin[5] |

| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled[5] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][5] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[6] |

Personal Protective Equipment (PPE) and Handling Protocols

A detailed workflow for the safe handling of this compound is essential to minimize exposure and prevent accidents.

Experimental Protocol for Safe Handling:

-

Risk Assessment: Before handling, thoroughly review the Safety Data Sheet (SDS).[1][2][5][6]

-

Engineering Controls: All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][6] Facilities should be equipped with an eyewash station and a safety shower.[1]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Use chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Handling:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][2]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

First Aid Measures

In the event of exposure, immediate action is critical. The following decision-making process outlines the appropriate first aid response.

References

An In-Depth Technical Guide to the NMR Spectrum of Pyridine-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectrum of deuterated pyridine (B92270) (Pyridine-d5), a crucial solvent in modern chemistry. Understanding the nuances of its NMR signature is paramount for accurate spectral interpretation of dissolved analytes. This document details the ¹H, ¹³C, and ²H NMR spectral properties of this compound, offers standardized experimental protocols, and presents visual aids to clarify key concepts.

Introduction to this compound in NMR Spectroscopy

This compound (C₅D₅N) is a widely used solvent in NMR spectroscopy, particularly for organic and organometallic compounds that require a polar, aromatic, and non-protic environment for dissolution. Its high isotopic purity (typically >99.5 atom % D) ensures that the solvent's own proton signals are of very low intensity, minimizing interference with the signals of the analyte.[1] However, a thorough understanding of the residual proton signals, as well as the carbon and deuterium (B1214612) spectra of this compound, is essential for researchers to distinguish between analyte and solvent peaks, and to utilize the solvent's properties for high-quality data acquisition.

¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is characterized by low-intensity residual signals from the small percentage of non-deuterated isotopomers. These signals appear in the aromatic region and are temperature and concentration-dependent.

Data Presentation: ¹H NMR Residual Signals

| Position | Chemical Shift (δ) ppm | Multiplicity |

| α-H (ortho) | ~8.74 | Broad singlet |

| γ-H (para) | ~7.58 | Broad singlet |

| β-H (meta) | ~7.22 | Broad singlet |

Note: The multiplicity of the residual proton signals is often observed as broad singlets due to the low concentration of the protonated isotopomers and the influence of the quadrupolar deuterium nuclei on adjacent carbons.

¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum of this compound displays three distinct signals corresponding to the α, β, and γ carbon atoms. Due to the one-bond coupling with deuterium (a spin-1 nucleus), each carbon signal is split into a triplet with a 1:1:1 intensity ratio.[2]

Data Presentation: ¹³C NMR Signals

| Position | Chemical Shift (δ) ppm | Multiplicity | ¹J_CD (Hz) |

| α-C (ortho) | ~150.35 | Triplet | ~27.5 |

| γ-C (para) | ~135.91 | Triplet | ~24.5 |

| β-C (meta) | ~123.87 | Triplet | ~25.0 |

²H NMR Spectrum of this compound

The ²H (Deuterium) NMR spectrum of this compound is a powerful tool for probing molecular dynamics and is crucial for the spectrometer's lock system. In a liquid state, the deuterium spectrum of neat this compound typically shows a single, relatively sharp resonance. In solid-state NMR, the linewidth and shape of the deuterium signal can provide detailed information about molecular motion and interactions.[3] The linewidth of the ²H signal for this compound in a liquid state can be on the order of several hertz, while in a solid matrix, it can broaden to several kilohertz.[3]

Data Presentation: ²H NMR Signal

| Nucleus | Chemical Shift (δ) ppm | Linewidth (in liquid state) |

| ²H (Deuterium) | Centered around the corresponding ¹H chemical shifts | Typically a few Hz |

Experimental Protocols

Acquiring high-quality NMR spectra in this compound requires careful sample preparation and appropriate instrument parameter selection.

Sample Preparation

-

Analyte Purity: Ensure the analyte is free from particulate matter and residual solvents.

-

Weighing the Analyte: For a standard 5 mm NMR tube, weigh an appropriate amount of the analyte (typically 1-10 mg for ¹H NMR and 10-50 mg for ¹³C NMR) into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of this compound to the vial. Gently vortex or sonicate to ensure complete dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry NMR tube.

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

NMR Data Acquisition

-

Instrumentation: Place the NMR tube into the spectrometer's spinner and insert it into the magnet.

-

Locking: Establish a field-frequency lock on the deuterium signal of the this compound solvent.

-

Shimming: Adjust the shim currents to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical lock signal.

-

Tuning and Matching: Tune and match the NMR probe for the desired nucleus (¹H, ¹³C, or ²H).

-

Acquisition Parameters (Typical):

-

¹H NMR:

-

Spectral Width: ~15 ppm

-

Number of Scans: 8-16

-

Relaxation Delay (d1): 1-2 s

-

Pulse Width: Calibrated 90° pulse

-

-

¹³C NMR:

-

Spectral Width: ~250 ppm

-

Number of Scans: 128 or more, depending on concentration

-

Relaxation Delay (d1): 2 s

-

Pulse Program: Proton-decoupled pulse sequence

-

-

²H NMR:

-

Spectral Width: ~10 ppm

-

Number of Scans: 16-64

-

Relaxation Delay (d1): 1 s

-

Pulse Width: Calibrated 90° pulse

-

-

-

Referencing: The chemical shifts are typically referenced to the residual solvent signals as secondary references, which are themselves calibrated against an internal standard like tetramethylsilane (B1202638) (TMS).

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Caption: Relationship between this compound nuclei and their corresponding NMR signals.

Experimental Workflow

Caption: Standard experimental workflow for NMR analysis using this compound.

References

An In-depth Technical Guide to Deuterated Solvents for NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of deuterated solvents, which are essential for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. The replacement of protons with deuterium (B1214612) atoms in the solvent minimizes solvent interference in ¹H NMR spectra, allowing for clear and precise analysis of sample molecules.[1][2][3][4] This is crucial in fields such as pharmaceutical development and materials science for accurate structural elucidation and reaction monitoring.[1][3]

The Role of Deuterated Solvents in NMR

Deuterated solvents are indispensable in modern NMR spectroscopy for several key reasons:

-

Minimizing Solvent Interference: Standard proton-containing solvents would produce overwhelmingly large signals in a ¹H NMR spectrum, obscuring the signals from the analyte.[3][4] By replacing hydrogen with deuterium, the solvent becomes "invisible" in the proton spectrum, enabling clear observation of the sample's signals.[2][3]

-

Providing a Lock Signal: Modern NMR spectrometers utilize the deuterium signal from the solvent to stabilize, or "lock," the magnetic field.[2][3] This lock ensures the stability and reproducibility of the magnetic field throughout the experiment, which is critical for acquiring high-resolution spectra.[3]

-

Improving Spectral Resolution: By reducing interference from proton exchange with the solvent, deuterated solvents help to stabilize chemical shifts and coupling constants, leading to spectra that are easier to interpret.[3]

Selecting the Appropriate Deuterated Solvent

The choice of a deuterated solvent is a critical step in preparing a sample for NMR analysis and directly impacts the quality of the resulting spectrum.[5] The primary factor to consider is the solubility of the analyte.[3][6] A general approach is to match the polarity of the solvent to the polarity of the sample.[5] For instance, non-polar organic compounds are often soluble in deuterated chloroform (B151607) (CDCl₃), while polar compounds may dissolve better in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated methanol (B129727) (CD₃OD).[1][3]

Other important factors in solvent selection include:

-

Chemical Inertness: The solvent should not react with the sample.[3]

-

Residual Solvent Peaks: Although deuteration is typically high (99.5–99.9%), a small residual protonated solvent signal will always be present.[1][7] It is important to choose a solvent whose residual peak does not overlap with key signals from the analyte.[6]

-

Temperature Range: For experiments conducted at temperatures other than ambient, the melting and boiling points of the solvent are important considerations.[6]

-

Viscosity: Lower viscosity solvents generally lead to better spectral resolution.[6]

-

Cost: The cost of deuterated solvents can vary significantly, with prices generally increasing with the number of deuterium atoms.[6][8]

The following diagram illustrates a typical decision-making workflow for selecting an appropriate NMR solvent:

Caption: A flowchart illustrating the decision-making process for selecting an NMR solvent based on analyte polarity.

Properties of Common Deuterated Solvents

The following tables summarize the physical and spectral properties of commonly used deuterated solvents.

Table 1: Physical Properties of Common Deuterated Solvents

| Solvent Name | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | CAS Number |

| Acetone-d₆ | (CD₃)₂CO | 64.12 | -93.8 | 55.5 | 0.87 | 666-52-4 |

| Acetonitrile-d₃ | CD₃CN | 44.07 | -46 | 80.7 | 0.84 | 2206-26-0 |

| Benzene-d₆ | C₆D₆ | 84.15 | 6.8 | 79.1 | 0.95 | 1076-43-3 |

| Chloroform-d | CDCl₃ | 120.38 | -64.1 | 60.9 | 1.50 | 865-49-6 |

| Deuterium Oxide | D₂O | 20.03 | 3.8 | 101.4 | 1.11 | 7789-20-0 |

| Dichloromethane-d₂ | CD₂Cl₂ | 86.95 | -97 | 39.5 | 1.33 | 1665-00-5 |

| Dimethyl Sulfoxide-d₆ | (CD₃)₂SO | 84.17 | 20.2 | 190 | 1.19 | 2206-27-1 |

| Methanol-d₄ | CD₃OD | 36.07 | -99 | 65 | 0.89 | 811-98-3 |

| Tetrahydrofuran-d₈ | C₄D₈O | 80.16 | -108 | 64 | 0.98 | 1693-74-9 |

| Toluene-d₈ | C₆D₅CD₃ | 100.19 | -95 | 109 | 0.94 | 2037-26-5 |

Note: Melting and boiling points are generally for the corresponding non-deuterated compound, except for D₂O, and serve as a guide for the useful liquid range.[9][10]

Table 2: ¹H and ¹³C NMR Spectral Data for Common Deuterated Solvents

| Solvent Name | ¹H Residual Peak (ppm, Multiplicity) | ¹³C Residual Peak (ppm, Multiplicity) | Water Peak (H₂O/HDO) (ppm) |

| Acetone-d₆ | 2.05 (quintet) | 29.92 (septet), 206.68 (singlet) | ~2.84 |

| Acetonitrile-d₃ | 1.94 (quintet) | 1.39 (septet), 118.69 (singlet) | ~2.12 |

| Benzene-d₆ | 7.16 (singlet) | 128.39 (triplet) | ~0.4 |

| Chloroform-d | 7.24 (singlet) | 77.23 (triplet) | ~1.55 |

| Deuterium Oxide | 4.81 (singlet) | - | - |

| Dichloromethane-d₂ | 5.32 (triplet) | 54.00 (quintet) | ~1.52 |

| Dimethyl Sulfoxide-d₆ | 2.50 (quintet) | 39.51 (septet) | ~3.3 |

| Methanol-d₄ | 3.31 (quintet), 4.87 (singlet, -OD) | 49.15 (septet) | ~4.86 |

| Tetrahydrofuran-d₈ | 3.58 (multiplet), 1.73 (multiplet) | 67.57 (quintet), 25.37 (quintet) | ~2.42 |

| Toluene-d₈ | 2.09 (quintet), 6.98-7.09 (multiplet) | 20.4 (septet), 125.49-137.86 (multiplets) | ~0.45 |

Note: Chemical shifts can be dependent on solvent, concentration, and temperature.[9][11] The multiplicity of the residual proton signal is due to coupling with deuterium (spin I=1).[7]

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

This protocol outlines the general steps for preparing a sample for NMR analysis.

Materials:

-

Analyte (2-10 mg for ¹H NMR)[12]

-

Deuterated solvent (0.6-1.0 mL)[12]

-

NMR tube (clean and dry)

-

Pipette or syringe

-

Vortex mixer

Methodology:

-

Ensure the analyte is sufficiently pure and dry. If necessary, dry the sample under high vacuum for 5-30 minutes to remove any residual protonated solvents.[13]

-

Weigh 2-10 mg of the solid analyte or measure a few microliters of a liquid analyte and place it in a clean, dry NMR tube.[12]

-

Add 0.6-1.0 mL of the chosen deuterated solvent to the NMR tube using a clean pipette or syringe to achieve a sample depth of at least 4.5 cm.[12]

-

Cap the NMR tube securely.

-

Use a vortex mixer to ensure the sample is completely dissolved and the solution is homogeneous. Avoid shaking the tube, as this can introduce contaminants from the cap.[14]

-

Visually inspect the solution to ensure there are no undissolved particles.

-

The sample is now ready for insertion into the NMR spectrometer.

Protocol 2: Handling Hygroscopic Deuterated Solvents and Minimizing Water Contamination

Water is a common contaminant in deuterated solvents, many of which are hygroscopic.[6][15] The presence of a water peak can obscure analyte signals and complicate spectral interpretation.[6] The following protocol details best practices for minimizing water contamination.

Materials:

-

Hygroscopic deuterated solvent (e.g., DMSO-d₆, D₂O, Methanol-d₄)

-

NMR tubes

-

Pipettes or syringes

-

Oven

-

Desiccator

-

Inert gas (dry nitrogen or argon)

-

Glove box or glove bag (for highly sensitive experiments)

Methodology:

-

Drying Glassware:

-

Thoroughly clean all glassware (NMR tubes, pipettes) with an appropriate solvent (e.g., acetone) and deionized water.[15]

-

Dry the glassware in an oven at approximately 150°C for at least 4 hours, or preferably overnight.[14][15]

-

Transfer the hot glassware directly to a desiccator to cool under vacuum or in the presence of a desiccant.[15] For highly sensitive experiments, cool the glassware under a stream of inert gas.[15]

-

-

Solvent Handling:

-

All deuterated solvents should be handled in a strict anhydrous and inert atmosphere (dry nitrogen or argon) to minimize the absorption of moisture.[16][17]

-

For highly sensitive applications, perform all solvent transfers inside a glove box or glove bag.[14] For less demanding applications, a blanket of dry nitrogen over the sample preparation setup may be sufficient.[14]

-

Use single-use ampules whenever possible to prevent exposure of the bulk solvent to atmospheric moisture.[15][16]

-

If using a septum-sealed bottle, use standard syringe techniques to withdraw the solvent. Pre-flush the syringe with dry nitrogen.[18]

-

Always allow refrigerated solvent vials to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solvent.[15]

-

-

Preconditioning the NMR Tube:

The following diagram illustrates the workflow for minimizing water contamination during NMR sample preparation.

Caption: A step-by-step workflow for minimizing water contamination during NMR sample preparation.

Common Impurities in Deuterated Solvents

Besides residual protonated solvent and water, other impurities can be present in deuterated solvents. These can arise from the manufacturing process or from improper handling and storage. Common organic impurities include acetone, benzene, chloroform, diethyl ether, ethanol, hexane, methanol, and toluene.[19] Tables of ¹H and ¹³C NMR chemical shifts for a wide range of common laboratory solvents and other organic compounds as trace impurities in various deuterated solvents have been compiled and are invaluable resources for identifying unknown peaks in a spectrum.[19][20][21]

Conclusion

Deuterated solvents are a cornerstone of modern NMR spectroscopy, enabling researchers to obtain high-quality, interference-free spectra for accurate molecular analysis.[1][3] The careful selection of an appropriate solvent based on the analyte's properties and the experimental requirements is paramount.[5] Furthermore, adherence to proper handling and sample preparation protocols, particularly to minimize water contamination, is crucial for obtaining reliable and reproducible NMR data.[14][15][16] By understanding the properties of different deuterated solvents and implementing best practices in the laboratory, researchers can fully leverage the power of NMR spectroscopy in their scientific endeavors.

References

- 1. allanchem.com [allanchem.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. myuchem.com [myuchem.com]

- 4. deuterated solvents [tengerchemical.com]

- 5. benchchem.com [benchchem.com]

- 6. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]

- 7. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 8. synmr.in [synmr.in]

- 9. buchem.com [buchem.com]

- 10. Numare Spectralab Inc. [web.stanford.edu]

- 11. chem.washington.edu [chem.washington.edu]

- 12. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 13. How To [chem.rochester.edu]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. benchchem.com [benchchem.com]

- 16. NMR Solvents | Eurisotop [eurisotop.com]

- 17. labinsights.nl [labinsights.nl]

- 18. ukisotope.com [ukisotope.com]

- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 20. scs.illinois.edu [scs.illinois.edu]

- 21. pubs.acs.org [pubs.acs.org]

The Versatility of Pyridine-d5 in Pharmaceutical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical research, the pursuit of precision and accuracy is paramount. Stable isotope-labeled compounds have emerged as indispensable tools in this endeavor, and among them, Pyridine-d5 stands out for its versatile applications. This deuterated analog of pyridine (B92270), where five hydrogen atoms are replaced by deuterium, offers unique advantages in quantitative analysis, metabolic studies, and spectroscopic analysis. This technical guide provides a comprehensive overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and logical workflow visualizations to empower researchers in leveraging this powerful tool.

This compound as an Internal Standard in Quantitative Analysis

One of the most critical applications of this compound is its use as an internal standard (IS) in quantitative analysis, particularly in chromatography-mass spectrometry (GC-MS and LC-MS/MS) methods.[1] Due to its chemical and physical properties being nearly identical to its non-deuterated counterpart, this compound co-elutes with the analyte of interest and experiences similar ionization effects in the mass spectrometer. This allows for the correction of variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification of pyridine or structurally related compounds.[2][3]

Data Presentation: Performance of Analytical Methods Using this compound as an Internal Standard

The use of this compound as an internal standard significantly enhances the reliability of quantitative methods. The following table summarizes typical performance characteristics of a headspace GC-MS/MS method for the analysis of pyridine in complex matrices.

| Validation Parameter | Method with this compound Internal Standard (HS-GC-MS/MS) |

| Linearity (R²) | > 0.99 |

| Accuracy (Recovery) | 89 - 101%[2][4] |

| Precision (Repeatability, %RSD) | 2 - 3%[2][4] |

| Limit of Detection (LOD) | 0.006 mg/kg (biota)[4] |

| Limit of Quantification (LOQ) | 0.020 mg/kg (biota)[4] |

Experimental Protocol: Quantification of Pyridine in a Biological Matrix using HS-GC-MS/MS with this compound Internal Standard

This protocol outlines a general procedure for the quantification of pyridine in a biological tissue sample.

1.2.1. Materials and Reagents:

-

Pyridine standard

-

This compound (internal standard)

-

Methanol (GC grade)

-

Homogenized biological tissue (e.g., biota)

-

Headspace vials (20 mL) with caps (B75204) and septa

-

Vortex mixer

-

Centrifuge

-

Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS) with a headspace autosampler

1.2.2. Sample Preparation:

-

Homogenization: Ensure the biological tissue sample is thoroughly homogenized.

-

Aliquoting: Weigh approximately 1 g of the homogenized sample into a headspace vial.[2]

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution to the vial.[2]

-

Sealing: Immediately seal the vial with a cap and septum.

-

Mixing: Vortex the vial to ensure thorough mixing of the sample and the internal standard.[2]

1.2.3. HS-GC-MS/MS Analysis:

-

System: Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS).

-

Injector: Headspace autosampler.

-

Column: A suitable capillary column for volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[2]

-

Oven Program: An appropriate temperature program to ensure the separation of pyridine from other matrix components.

-

Carrier Gas: Helium at a constant flow rate.

-

Ionization Mode: Electron Ionization (EI).[2]

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) for enhanced selectivity. Monitor specific precursor-to-product ion transitions for pyridine and this compound.[2]

1.2.4. Calibration and Quantification:

-

Prepare a series of calibration standards by spiking blank matrix with known concentrations of pyridine and a constant concentration of this compound.

-

Analyze the calibration standards using the same HS-GC-MS/MS method.

-

Construct a calibration curve by plotting the ratio of the peak area of pyridine to the peak area of this compound against the concentration of pyridine.

-

Determine the concentration of pyridine in the samples by comparing their peak area ratios to the calibration curve.

Visualization: Workflow for Quantitative Analysis using this compound Internal Standard

References

Unveiling the Solid State of Deuterated Pyridine: A Technical Guide to its Crystal Structure

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of deuterated pyridine (B92270) (C₅D₅N), a compound of significant interest in pharmaceutical development and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its crystallographic parameters, the experimental protocols for its characterization, and the intriguing phenomenon of isotopic polymorphism.

Executive Summary

Deuteration, the substitution of hydrogen with its heavier isotope deuterium (B1214612), can induce subtle yet profound changes in the physicochemical properties of a molecule, including its crystal packing. In the case of pyridine, a fundamental heterocyclic scaffold in many pharmaceuticals, deuteration leads to the formation of a crystalline phase at ambient pressure that is only accessible for non-deuterated pyridine under high pressure. This guide synthesizes the available crystallographic data for deuterated pyridine, presenting it in a clear, comparative format and detailing the experimental methodologies used for its determination.

Isotopic Polymorphism: The Crystal Structures of Deuterated Pyridine

Unlike its hydrogenous counterpart, deuterated pyridine (pyridine-d5) exhibits a fascinating temperature-dependent polymorphism at ambient pressure. Two principal phases have been identified: a low-temperature phase designated as d5-II and a higher-temperature phase, d5-I . The phase d5-I is isostructural with the standard crystal form of non-deuterated pyridine.

The thermodynamically stable form of this compound below 215 K is the d5-II phase.[1] Upon cooling, this compound crystallizes from a pentane (B18724) solution into this d5-II phase at approximately 188 K.[2] If cooled rapidly to 2 K, it initially forms the d5-I phase, which then transforms to the more stable d5-II phase upon warming to 170 K.[2] A further increase in temperature to 215 K causes a reversion back to the d5-I phase, which persists until the melting point at 230 K.[2]